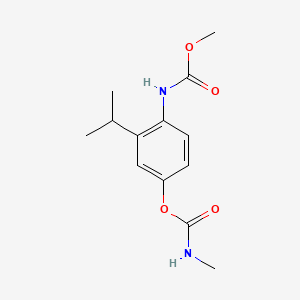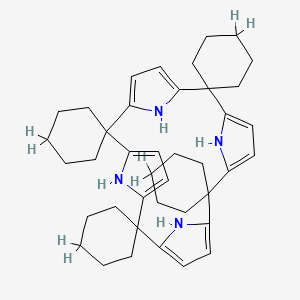
Tetrakis(spirocyclohexane)calix(4)pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(spirocyclohexane)calix(4)pyrrole is a synthetic macrocyclic compound characterized by its unique structure, which includes four pyrrole units connected by spirocyclohexane linkers. This compound is part of the broader family of calixpyrroles, known for their ability to act as molecular receptors due to their cavity-like structure. The molecular formula of this compound is C40H52N4, and it has a molecular weight of 588.87 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(spirocyclohexane)calix(4)pyrrole typically involves the condensation of pyrrole with cyclohexanone under acidic conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which eventually cyclize to form the desired macrocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as recrystallization and chromatography to obtain the compound in large quantities .
化学反応の分析
Types of Reactions: Tetrakis(spirocyclohexane)calix(4)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce halogen or nitro groups onto the pyrrole rings .
科学的研究の応用
作用機序
The mechanism by which Tetrakis(spirocyclohexane)calix(4)pyrrole exerts its effects is primarily through its ability to form stable complexes with various ions and molecules. The spirocyclohexane linkers create a rigid, pre-organized cavity that can selectively bind target species through non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions. This selective binding is crucial for its applications in molecular recognition and sensing .
類似化合物との比較
- Calix 4pyrrole: A simpler analog without the spirocyclohexane linkers, known for its ability to bind anions and neutral molecules .
- Octamethylcalix 4pyrrole: A derivative with methyl groups on the pyrrole rings, offering enhanced binding affinities and selectivities .
- Strapped Calix 4pyrroles: These compounds have additional straps or linkers that further enhance their binding properties and selectivities .
Uniqueness: Tetrakis(spirocyclohexane)calix(4)pyrrole stands out due to its spirocyclohexane linkers, which provide a unique combination of rigidity and flexibility. This structural feature enhances its ability to form stable complexes with a wide range of target species, making it a versatile and valuable compound in various fields of research .
特性
分子式 |
C40H52N4 |
|---|---|
分子量 |
588.9 g/mol |
InChI |
InChI=1S/C40H52N4/c1-5-21-37(22-6-1)29-13-15-31(41-29)38(23-7-2-8-24-38)33-17-19-35(43-33)40(27-11-4-12-28-40)36-20-18-34(44-36)39(25-9-3-10-26-39)32-16-14-30(37)42-32/h13-20,41-44H,1-12,21-28H2 |
InChIキー |
LOTPVJIMYJUQPA-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)C3=CC=C(N3)C4(CCCCC4)C5=CC=C(N5)C6(CCCCC6)C7=CC=C(N7)C8(CCCCC8)C9=CC=C2N9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


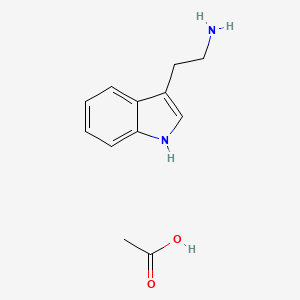

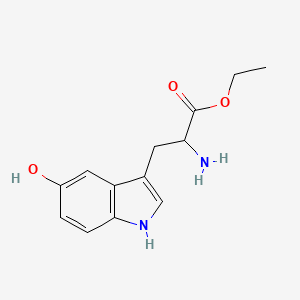
![4-[4,6-Bis(4-carboxylatophenyl)-1,3,5-triazin-2-yl]benzoate;oxygen(2-);zirconium(4+);pentahydroxide;trihydrate](/img/structure/B13740826.png)

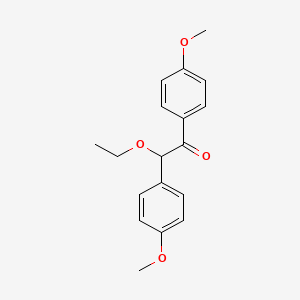
![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740846.png)

![(2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B13740858.png)


![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740883.png)

